Virodhamine hydrochloride

描述

准备方法

合成路线和反应条件: 花生四烯酸乙醇酰胺可以通过花生四烯酸与乙醇胺的酯化反应合成 . 该反应通常涉及使用二环己基碳二亚胺 (DCC) 等催化剂来促进酯键的形成 . 反应在无水条件下进行,以防止酯键水解 .

工业生产方法: 花生四烯酸乙醇酰胺的工业生产涉及类似的酯化过程,但规模更大。 反应条件经过优化,以确保产物的产率和纯度高 . 在工业环境中,通常使用连续流动反应器和色谱等先进的纯化技术 .

化学反应分析

反应类型: 花生四烯酸乙醇酰胺会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化衍生物.

还原: 还原反应可以将酯键转化为醇.

取代: 乙醇胺部分可以被其他胺或醇取代.

常用试剂和条件:

主要形成的产物:

氧化: 花生四烯酸乙醇酰胺的氧化衍生物.

还原: 该化合物的醇衍生物.

取代: 各种取代的胺或醇.

科学研究应用

Pharmacological Applications

1.1. Inhibition of Monoamine Oxidase (MAO)

Virodhamine has been studied for its inhibitory effects on monoamine oxidase enzymes, particularly MAO-B. Research indicates that it inhibits MAO-B with an IC50 value of approximately 0.71 μM, which is significantly more potent than its effect on MAO-A (IC50 of 38.70 μM) . This selective inhibition suggests potential therapeutic applications in treating neurological disorders such as depression and Parkinson's disease, where MAO-B activity is implicated.

1.2. Vasorelaxant Properties

Virodhamine exhibits vasorelaxant effects on human pulmonary arteries, mediated through endothelial cannabinoid receptors. Studies show that it induces relaxation in a concentration-dependent manner when vessels are precontracted with serotonin (5-HT) . The vasorelaxant effect is influenced by various antagonists and inhibitors, indicating a complex mechanism involving multiple pathways.

Neuroscience Research

2.1. Endocannabinoid System Interaction

As an endocannabinoid, virodhamine interacts with cannabinoid receptors (CB1 and CB2) and has been identified as a partial agonist at CB1 and a full agonist at CB2 receptors . Its role in modulating synaptic transmission and neuronal activity makes it a valuable compound for studying the endocannabinoid system's effects on behavior and physiology.

2.2. Neuroprotective Effects

Research suggests that virodhamine may have neuroprotective properties due to its ability to inhibit MAO-B and modulate neurotransmitter release . This could have implications for developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies and Experimental Findings

Potential Therapeutic Applications

Given its pharmacological profile, virodhamine hydrochloride shows promise in various therapeutic areas:

- Neurological Disorders: Due to its MAO-B inhibition and neuroprotective properties.

- Cardiovascular Health: Its vasorelaxant effects may provide benefits in managing hypertension or other vascular conditions.

- Pain Management: As an endocannabinoid, it may play a role in modulating pain pathways.

作用机制

花生四烯酸乙醇酰胺通过与大麻素受体相互作用发挥其作用。 它作为 CB1 受体的拮抗剂和 CB2 受体的激动剂 . 该化合物调节参与疼痛、炎症和神经保护的各种信号通路 . 它还会影响内源性大麻素系统,该系统在维持体内稳态中起着至关重要的作用 .

类似化合物:

Anandamide: 一种内源性大麻素,具有酰胺键而不是酯键.

Oleamide: 一种脂肪酸酰胺,具有类似的生物活性.

2-花生四烯酸甘油: 另一种具有甘油骨架的内源性大麻素.

独特性: 花生四烯酸乙醇酰胺的独特之处在于它的酯键,这使其与其他具有酰胺键的内源性大麻素(如 Anandamide)不同 . 这种结构差异影响了它与大麻素受体的相互作用及其整体生物活性 .

相似化合物的比较

Anandamide: An endocannabinoid with an amide linkage instead of an ester linkage.

Oleamide: A fatty acid amide with similar bioactive properties.

2-arachidonoyl glycerol: Another endocannabinoid with a glycerol backbone.

Uniqueness: O-arachidonoyl ethanolamine is unique due to its ester linkage, which differentiates it from other endocannabinoids like anandamide that have amide linkages . This structural difference influences its interaction with cannabinoid receptors and its overall bioactivity .

生物活性

Virodhamine hydrochloride is an endocannabinoid that exhibits a range of biological activities, primarily through its interactions with cannabinoid receptors and its influence on monoamine oxidase (MAO) activity. This article delves into the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Virodhamine

Virodhamine is a lipid-based signaling molecule that acts as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor. It is structurally related to other endocannabinoids, such as anandamide, but exhibits distinct pharmacological profiles. The concentration of virodhamine in peripheral tissues often exceeds that of anandamide, suggesting its significant role in endocannabinoid signaling pathways.

Interaction with Cannabinoid Receptors

Virodhamine's interaction with cannabinoid receptors is crucial for its biological activity. It has been shown to induce vasorelaxation in various vascular tissues by activating these receptors:

- CB1 Receptor : Virodhamine acts as a partial agonist, influencing neurotransmitter release and neuronal excitability.

- CB2 Receptor : As a full agonist, virodhamine promotes anti-inflammatory responses and modulates immune function.

Inhibition of Monoamine Oxidase

Recent studies have highlighted virodhamine's potent inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition has implications for neurological health:

- IC50 Values : Virodhamine demonstrated an IC50 value of 0.258 μM for MAO-B, indicating strong binding affinity and potential for therapeutic use in neurodegenerative disorders .

- Mechanism of Inhibition : The compound exhibits a mixed mechanism of inhibition characterized by time-dependent irreversible binding to MAO-B .

Vasorelaxation

Virodhamine has been extensively studied for its vasorelaxant properties:

- Human Pulmonary Artery Studies : In isolated human pulmonary arteries precontracted with serotonin (5-HT), virodhamine induced significant relaxation in a concentration-dependent manner, with a pEC50 value of 5.07 .

- Mechanisms : The vasorelaxation effect is mediated through endothelial cannabinoid receptors and involves the production of COX-derived prostanoids from arachidonic acid metabolites .

Neuroprotective Potential

The inhibition of MAO-B suggests that virodhamine may have neuroprotective effects:

- Neuronal Uptake : Studies indicate that virodhamine can be taken up by neuronal cells, leading to significant inhibition of MAO activity and potential therapeutic applications in treating neurological disorders .

- Case Studies : Clinical observations have linked elevated levels of virodhamine in specific brain regions to improved neurological outcomes in certain conditions .

Comparative Studies

A comparative analysis of virodhamine with other cannabinoids reveals unique properties:

| Compound | Receptor Activity | IC50 (MAO-B) | Vasorelaxation Effect |

|---|---|---|---|

| Virodhamine | Partial CB1, Full CB2 | 0.258 μM | Significant |

| Anandamide | Full CB1 | 39.98 μM | Moderate |

| Noladin Ether | Partial CB1 | 18.18 μM | Minimal |

This table illustrates virodhamine's superior potency against MAO-B compared to other endocannabinoids.

属性

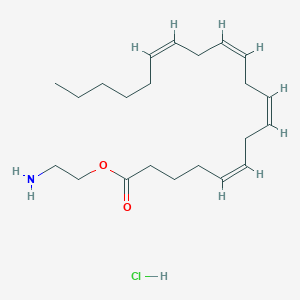

IUPAC Name |

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHLOYYQQGSXCC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018179 | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

287937-12-6, 443129-35-9 | |

| Record name | Virodhamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287937-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Virodhamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287937126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。